molecular formula C13H14F3NO3 B8153236 Methyl 4-morpholino-2-(trifluoromethyl)benzoate

Methyl 4-morpholino-2-(trifluoromethyl)benzoate

Cat. No.: B8153236
M. Wt: 289.25 g/mol
InChI Key: WVBSYYPOLNKSMV-UHFFFAOYSA-N
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Description

Methyl 4-morpholino-2-(trifluoromethyl)benzoate is an organic compound that features a morpholine ring and a trifluoromethyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-morpholino-2-(trifluoromethyl)benzoate typically involves the reaction of 4-morpholino-2-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-morpholino-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-morpholino-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 4-morpholino-2-(trifluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: Lacks the morpholine ring, which may reduce its biological activity.

    Methyl 4-morpholino-2-(fluoromethyl)benzoate: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group, which can affect its reactivity and stability.

Uniqueness

Methyl 4-morpholino-2-(trifluoromethyl)benzoate is unique due to the presence of both the morpholine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-morpholin-4-yl-2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-19-12(18)10-3-2-9(8-11(10)13(14,15)16)17-4-6-20-7-5-17/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBSYYPOLNKSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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